molecular formula C11H15ClFNO2 B6196368 methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride CAS No. 2679951-17-6

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

Cat. No.: B6196368
CAS No.: 2679951-17-6
M. Wt: 247.7
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Description

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Formation of Intermediate: The first step involves the condensation of 3-fluorobenzaldehyde with ®-3-amino-4-hydroxybutanoic acid to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Esterification: The amine is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as bromine or chlorine can be used under acidic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride
  • Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride

Uniqueness

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the (3R) configuration also imparts stereochemical specificity, which can affect its interactions with chiral biological targets.

Properties

CAS No.

2679951-17-6

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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